molecular formula C18H26FN5 B6623482 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine

2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine

Cat. No.: B6623482
M. Wt: 331.4 g/mol
InChI Key: DZPJULJQKVPVEQ-UHFFFAOYSA-N
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Description

2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine is a quinazoline derivative with a complex molecular structure. Quinazolines are a class of compounds known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Properties

IUPAC Name

2-[[4-(5-fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN5/c19-8-4-1-5-9-23-10-12-24(13-11-23)14-17-21-16-7-3-2-6-15(16)18(20)22-17/h2-3,6-7H,1,4-5,8-14H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPJULJQKVPVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCF)CC2=NC3=CC=CC=C3C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The fluoropentyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in maintaining consistency and reducing human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinazoline-4-one derivatives.

  • Reduction: Reduction of the quinazoline ring to produce corresponding amines.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the quinazoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine has shown promise in various assays, indicating potential antiviral and anticancer activities. Its ability to interact with multiple biological targets makes it a valuable tool in biological research.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its structural similarity to other bioactive quinazolines suggests it may have applications in treating diseases such as cancer and viral infections.

Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it an attractive candidate for various industrial applications.

Mechanism of Action

The mechanism by which 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Quinazolin-4-amine derivatives: These compounds share a similar core structure and are known for their biological activities.

  • Piperazine derivatives: Compounds containing piperazine rings are often used in pharmaceuticals due to their ability to interact with various biological targets.

Uniqueness: 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine stands out due to its unique fluoropentyl group, which can enhance its biological activity and specificity. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential as a therapeutic agent.

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